1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene
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Overview
Description
1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene is an organic compound with the molecular formula C21H21ClO3. It is a complex molecule featuring a naphthalene core substituted with a chloro group and a propoxy chain linked to a methoxy-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1-chloronaphthalene with 3-(2-methoxy-4-methylphenoxy)propyl bromide under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce an aldehyde or acid derivative.
Scientific Research Applications
1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-chloro-4-[3-(2-methoxyphenoxy)propoxy]naphthalene: Lacks the methyl group on the phenoxy ring.
1-chloro-4-[3-(4-methylphenoxy)propoxy]naphthalene: Lacks the methoxy group on the phenoxy ring.
1-chloro-4-[3-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene: Has an ethoxy chain instead of a propoxy chain.
Uniqueness
1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene is unique due to the specific combination of functional groups and the propoxy chain length, which can influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClO3/c1-15-8-10-20(21(14-15)23-2)25-13-5-12-24-19-11-9-18(22)16-6-3-4-7-17(16)19/h3-4,6-11,14H,5,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIUNBYPGIGLNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC=C(C3=CC=CC=C32)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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